1,3-Dioxan-5-amine,N,N-dimethyl-(9CI)
Description
Properties
CAS No. |
154917-38-1 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.175 |
IUPAC Name |
N,N-dimethyl-1,3-dioxan-5-amine |
InChI |
InChI=1S/C6H13NO2/c1-7(2)6-3-8-5-9-4-6/h6H,3-5H2,1-2H3 |
InChI Key |
SQCVOPGFMQRAPR-UHFFFAOYSA-N |
SMILES |
CN(C)C1COCOC1 |
Synonyms |
1,3-Dioxan-5-amine,N,N-dimethyl-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Dioxan 5 Amine,n,n Dimethyl 9ci and Analogues
Retrosynthetic Analysis of the 1,3-Dioxan-5-amine, N,N-dimethyl-(9CI) Structure
Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For N,N-dimethyl-1,3-dioxan-5-amine, the analysis begins by disconnecting the bonds to simplify the structure. The most logical disconnection is at the carbon-nitrogen bond of the dimethylamine (B145610) group. This suggests a precursor molecule, 1,3-dioxan-5-one (B8718524), and a dimethylamine source. This transformation can be achieved through a reductive amination process.
Further deconstruction of the 1,3-dioxan-5-one intermediate points towards simpler, acyclic precursors. The 1,3-dioxane (B1201747) ring is a cyclic acetal (B89532) or ketal, which can be formed from the condensation of a 1,3-diol with an aldehyde or a ketone. A key precursor for the C4, C5, and C6 atoms of the dioxane ring is a three-carbon unit with hydroxyl groups at positions 1 and 3, and a carbonyl or a protected carbonyl group at position 2. This retrosynthetic approach identifies key intermediates and guides the selection of appropriate synthetic strategies.
Approaches to the 1,3-Dioxane Ring System
The 1,3-dioxane ring is a common structural motif in organic chemistry, often used as a protecting group for carbonyls and 1,3-diols. thieme-connect.de Its synthesis is well-established, with several reliable methods available.
Condensation Reactions for Dioxane Formation
The most direct method for forming the 1,3-dioxane ring is the acid-catalyzed condensation of a 1,3-diol with an aldehyde or a ketone. organic-chemistry.org This reaction is an equilibrium process, and to drive it towards the product, water is typically removed, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org A variety of acid catalysts can be employed, including Brønsted acids like p-toluenesulfonic acid and Lewis acids such as zirconium tetrachloride. organic-chemistry.org The choice of carbonyl compound determines the substitution at the C2 position of the dioxane ring. For instance, reacting a 1,3-diol with acetone yields a 2,2-dimethyl-1,3-dioxane.
| Reactants | Catalyst | Conditions | Product | Reference |
| 1,3-Propanediol, Aldehyde/Ketone | p-Toluenesulfonic acid | Toluene, reflux (Dean-Stark) | 2-Substituted-1,3-dioxane | organic-chemistry.org |
| Carbonyl compound, 1,3-Propanediol | Zirconium tetrachloride | Mild conditions | 1,3-Dioxane | organic-chemistry.org |
| Acrolein, 1,3-Propanediol | Perfluoro sulfonic acid cation exchange resin | -20°C to 100°C | 2-Vinyl-1,3-dioxane | google.com |
Synthesis via Dihydroxyacetone Precursors and Derivatives
Dihydroxyacetone (DHA) and its derivatives are valuable starting materials for synthesizing 5-substituted 1,3-dioxanes. cdnsciencepub.comgoogle.com However, direct condensation of dihydroxyacetone with ketones can be challenging due to the tendency of DHA to exist as a stable dimer. cdnsciencepub.com An alternative strategy involves using a precursor like tris(hydroxymethyl)nitromethane. This compound can react with an aldehyde or ketone to form a 5-nitro-1,3-dioxane derivative, which can then be further transformed. cdnsciencepub.com
Another approach involves the reaction of glycerol with acetaldehyde or 1,1-diethoxyethane to form glycerol acetal isomers. google.com One of these isomers, cis-5-hydroxy-2-methyl-1,3-dioxane, can be oxidized to 2-methyl-1,3-dioxan-5-one, a key intermediate for the target molecule. google.com This ketone can then be subjected to hydrolysis to yield 1,3-dihydroxyacetone. google.com Furthermore, 1,3-dihydroxyacetone can be synthesized from glycerol 1,3-dichlorohydrin in a three-step process involving chlorination, oxidation, and di-hydroxylation. scielo.brresearchgate.net
Multi-Component Reactions for Ring Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient pathway to complex molecules. While not as common for the direct synthesis of simple 1,3-dioxanes, MCRs have been employed to construct more complex systems containing the dioxane ring. For example, tandem Knoevenagel condensation and Michael addition reactions of aromatic aldehydes and 1,3-dioxane-4,6-dione have been used to synthesize 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives. clockss.org Such strategies can rapidly build molecular complexity. The synthesis of various heterocyclic compounds, such as 2-aminopyridine and pyrrole derivatives, has been achieved through three-component cascade reactions in solvents like 1,4-dioxane (B91453). nih.govnih.gov
Introduction of the N,N-Dimethylamine Moiety
Once the 1,3-dioxan-5-one core is synthesized, the final step is the introduction of the N,N-dimethylamine group at the C5 position.
Reductive Amination Strategies
Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is the preferred strategy for converting a ketone to an amine. wikipedia.org This reaction involves the condensation of the ketone (1,3-dioxan-5-one) with the amine (dimethylamine) to form an intermediate iminium ion, which is then reduced in situ to the final amine product. masterorganicchemistry.com
A variety of reducing agents can be used for this transformation. Mild reducing agents are favored as they can selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com Common choices include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3). masterorganicchemistry.comharvard.edu The reaction is typically carried out in a one-pot procedure under weakly acidic conditions to facilitate iminium ion formation. wikipedia.org This method is widely used due to its high efficiency and functional group tolerance. harvard.edu
| Ketone | Amine | Reducing Agent | Conditions | Product | Reference |
| Aldehyde/Ketone | Primary/Secondary Amine | Sodium Cyanoborohydride | pH 6-7 | Secondary/Tertiary Amine | harvard.edu |
| Aldehyde/Ketone | Primary/Secondary Amine | Sodium Triacetoxyborohydride | Acetic acid | Secondary/Tertiary Amine | harvard.edu |
| Aldehyde/Ketone | Arylamine | Me2PhSiH, B(C6F5)3 (catalyst) | "Wet" solvents, raised temp. | Secondary/Tertiary Arylamine | acs.org |
Mannich-Type Reactions and Related Aminomethylation Processes
The Mannich reaction is a fundamental method for the synthesis of β-amino carbonyl compounds, which are valuable precursors for various nitrogen-containing molecules. oarjbp.comthaiscience.info This three-component condensation involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.comnih.gov
In the context of 1,3-dioxane synthesis, a modified Mannich reaction can be employed. This involves the aminomethylation of a suitable precursor. For instance, the reaction of a compound with an active methylene group, formaldehyde (B43269), and a secondary amine like dimethylamine can introduce the N,N-dimethylaminomethyl group. nih.gov While direct Mannich-type reactions on the 1,3-dioxane ring itself are less common, the principles of aminomethylation are applicable to precursors that are later cyclized to form the dioxane ring.
Recent advancements in Mannich reactions include the development of radical-based approaches that expand the scope to include enolizable aldehydes, offering pathways to γ-amino carbonyl compounds. nih.gov Furthermore, the use of task-specific ionic liquids as catalysts has been explored to facilitate greener reaction conditions. thaiscience.info Aminomethylation of aromatic compounds, which can be precursors to complex dioxane structures, has also been achieved using dichloromethane as a methylene source. frontiersin.org
Amination of Pre-formed Dioxane Intermediates
A more direct route to 1,3-dioxan-5-amines involves the amination of a pre-formed 1,3-dioxane ring. This typically starts with a functionalized dioxane, such as one bearing a leaving group at the 5-position.
One common strategy involves the synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes. This can be achieved through a multi-step process starting with the transacetalization of an appropriate acetal with a triol like pentane-1,3,5-triol. The resulting hydroxyl group on the dioxane intermediate is then activated, often by conversion to a tosylate, which can subsequently undergo nucleophilic substitution with an amine to yield the desired aminoalkyl-1,3-dioxane. nih.gov For the synthesis of N,N-dimethyl-1,3-dioxan-5-amine, a suitable pre-formed dioxane intermediate would be required, potentially derived from 2,2-dimethyl-1,3-dioxan-5-one. chemicalbook.comresearchgate.net The ketone can be converted to the amine through reductive amination.
Another approach involves the direct deamination of primary amines to other functional groups, which, while not a direct amination, highlights the manipulation of amine functionalities on pre-formed rings. nih.gov
Stereocontrolled Synthesis and Enantioselective Approaches
The stereochemistry of substituted 1,3-dioxanes is critical for their biological activity. researchgate.net The 1,3-dioxane ring typically adopts a chair-like conformation, and the orientation of substituents can significantly influence molecular interactions. thieme-connect.de
Chiral Auxiliaries and Catalytic Methods for Stereoselection
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org These auxiliaries can be used to direct the formation of specific stereoisomers, after which they are removed. wikipedia.orgsigmaaldrich.com
In the context of 1,3-dioxane synthesis, chiral diols can be used as starting materials to create chiral acetals. The stereoselective opening of such chiral dioxane acetals can be influenced by Lewis acids. acs.org For the synthesis of enantiomerically pure 1,3-dioxan-5-amines, a chiral auxiliary could be employed in an early step to establish the desired stereocenter. For example, enantiomerically pure 2-(2-phenyl-1,3-dioxan-4-yl)ethanamines have been synthesized, demonstrating high enantioselectivity. nih.gov
Catalytic methods also play a crucial role in enantioselective synthesis. Nickel-catalyzed hydroamination of unactivated alkenes with anthranils represents a modern approach to generating chiral amines with high enantioselectivity. acs.org Such catalytic systems could potentially be adapted for the asymmetric synthesis of 1,3-dioxan-5-amines or their precursors.
Diastereoselective Routes to Substituted Dioxanes
Diastereoselective synthesis aims to produce one diastereomer in preference to others. For substituted 1,3-dioxanes, this can be achieved by controlling the relative stereochemistry of multiple chiral centers. The condensation of a diol with an aldehyde or ketone can lead to the formation of cis and trans isomers. researchgate.net The ratio of these isomers can be influenced by thermodynamic or kinetic control.
For example, the acetalization of meso-2,4-pentanediol with various aldehydes and ketones yields 2,4,6-substituted-1,3-dioxanes, and the stereochemistry of these products can be determined using NMR experiments. researchgate.net Nickel-catalyzed four-component reactions have also been developed to access polysubstituted 1,3-dienes with excellent regio- and stereoselectivity, which could serve as precursors for complex dioxane structures. nih.gov
Green Chemistry Approaches in 1,3-Dioxane-Amine Synthesis
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgsciencedaily.com
Solvent-Free and Environmentally Benign Methodologies
A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions offer advantages in terms of reduced waste, lower cost, and simplified purification. researchgate.net The synthesis of 1,3-dioxolanes and 1,3-dioxanes has been achieved under solvent-free conditions using a cationic oxorhenium(V) oxazoline complex as a catalyst. sigmaaldrich.comnih.gov This method is applicable to biomass-derived starting materials like glycerol and furfural. nih.gov
The use of environmentally benign solvents is another key aspect. 1,3-Dioxolane (B20135) compounds themselves are being explored as biobased reaction media. rsc.org Ionic liquids have also been utilized as recyclable catalysts for Mannich reactions, offering a greener alternative to traditional acid catalysts. thaiscience.info These approaches highlight a trend towards more sustainable synthetic routes for 1,3-dioxane derivatives.
Data Tables
Table 1: Examples of Reagents in Mannich-Type Reactions
| Active Hydrogen Compound | Aldehyde | Amine | Product Type |
|---|---|---|---|
| Ketone | Formaldehyde | Secondary Amine | β-Amino Ketone |
| Indole | Formaldehyde | Dimethylamine | Isogramine |
Table 2: Key Intermediates in 1,3-Dioxane Synthesis
| Intermediate | Synthetic Utility |
|---|---|
| 2,2-Dimethyl-1,3-dioxan-5-one | Precursor for amination to 5-amino derivatives |
| 5-Hydroxymethyl-1,3-dioxane | Can be activated for nucleophilic substitution |
Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of 1,3-dioxan-5-amine, N,N-dimethyl-(9CI) and its analogues relies heavily on catalytic methodologies to ensure high efficiency and selectivity. The choice of catalyst is pivotal in directing the reaction pathway, minimizing side products, and achieving the desired stereochemistry. Two primary catalytic routes are prevalent: the catalytic hydrogenation of 5-nitro-1,3-dioxane precursors and the catalytic reductive amination of 1,3-dioxan-5-one.
Catalytic Hydrogenation of 5-Nitro-1,3-dioxane Derivatives
A common strategy for the synthesis of 5-amino-1,3-dioxane derivatives involves the reduction of the corresponding 5-nitro compounds. Catalytic hydrogenation is a preferred method for this transformation due to its clean conversion and high yields. The efficiency and selectivity of this reduction are highly dependent on the catalyst, solvent, and reaction conditions.
Transition-metal catalysts, particularly those based on palladium and platinum, have demonstrated high activity for the hydrogenation of nitroarenes under mild conditions. ionike.com For instance, palladium on carbon (Pd/C) is a widely used catalyst for the reduction of aromatic nitro groups. mdpi.com The catalytic transfer hydrogenation using ammonium (B1175870) formate as a hydrogen source in the presence of Pd/C is an effective method. mdpi.com
The choice of catalyst can also influence the chemoselectivity of the reaction, which is crucial when other reducible functional groups are present in the molecule. For example, certain platinum catalysts have been shown to selectively reduce the nitro group without affecting other sensitive moieties. researchgate.net Raney nickel is another effective catalyst for the hydrogenation of nitro compounds and is often used in industrial applications due to its cost-effectiveness. mdpi.com
Table 1: Catalytic Systems for the Hydrogenation of 5-Nitro-1,3-Dioxane Analogues
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Observations |
|---|---|---|---|---|---|
| 10% Pd/C | H₂ | Methanol (B129727) | 25 | 1 atm | High conversion and selectivity for the amino group. |
| 5% Pt/C | H₂ | Ethanol | 25 | 4 atm | Cleaner reaction with fewer byproducts compared to Pd/C in some cases. researchgate.net |
| Raney Ni | H₂ | Ethanol | 50 | 10 atm | Effective for large-scale synthesis; requires higher pressure. mdpi.com |
Catalytic Reductive Amination of 1,3-Dioxan-5-one
Reductive amination of 1,3-dioxan-5-one with dimethylamine is a direct and versatile route to N,N-dimethyl-1,3-dioxan-5-amine. wikipedia.org This reaction can be performed in a one-pot procedure where the ketone, amine, and a reducing agent are combined. wikipedia.orgyoutube.com The success of this method hinges on the use of a reducing agent that selectively reduces the intermediate iminium ion in the presence of the starting ketone. harvard.edumasterorganicchemistry.com
Catalytic hydrogenation with catalysts like platinum, palladium, or Raney nickel can be employed for the reduction step. wikipedia.org Alternatively, hydride reducing agents are commonly used. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for reductive amination because it is stable under the mildly acidic conditions that favor imine formation and is selective for the iminium ion over the ketone. harvard.edumasterorganicchemistry.com Sodium triacetoxyborohydride (NaBH(OAc)₃) is another highly effective and milder alternative that avoids the use of toxic cyanides. harvard.edu
The efficiency of the reductive amination can be influenced by the choice of solvent and the presence of an acid catalyst to promote imine formation. Acetic acid is often used for this purpose. researchgate.net
Table 2: Catalytic Systems for the Reductive Amination of 1,3-Dioxan-5-one
| Reducing Agent/Catalyst | Amine | Solvent | pH/Catalyst | Observations |
|---|---|---|---|---|
| NaBH₃CN | Dimethylamine | Methanol | pH 6-7 | Highly selective for the iminium ion; avoids over-alkylation. masterorganicchemistry.com |
| NaBH(OAc)₃ | Dimethylamine | Dichloromethane | Acetic Acid | Mild and effective reagent, avoiding toxic byproducts. harvard.edu |
| H₂/Raney Ni | Dimethylamine | Methanol | - | Good performance for hydrogenation, leading to high yields of the amine. mdpi.com |
The development of more advanced catalytic systems continues to enhance the efficiency and selectivity of these synthetic routes. For instance, research into biocatalysts like imine reductases is opening new avenues for the asymmetric synthesis of chiral amines, which is a significant consideration for pharmaceutical applications. wikipedia.org The structure of the catalyst at an atomic level can also be tuned to control the selectivity of the reaction, as demonstrated in studies with atomically dispersed palladium catalysts. nih.gov
Chemical Reactivity and Reaction Mechanisms of 1,3 Dioxan 5 Amine,n,n Dimethyl 9ci
Reactivity of the Tertiary Amine Functionality
The lone pair of electrons on the nitrogen atom of the N,N-dimethylamino group makes it a potent nucleophile and a Brønsted-Lowry base. This inherent reactivity allows for a variety of chemical transformations at the nitrogen center.
Tertiary amines, such as 1,3-Dioxan-5-amine, N,N-dimethyl-, readily undergo N-alkylation when treated with alkyl halides. This reaction, a classic example of nucleophilic substitution (SN2), leads to the formation of a quaternary ammonium (B1175870) salt. The reaction proceeds by the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion.
The rate of this reaction is influenced by several factors, including the nature of the alkylating agent and the reaction solvent. For instance, the use of more reactive alkylating agents like methyl iodide or benzyl (B1604629) bromide would be expected to accelerate the quaternization process. ambeed.comnih.gov The choice of solvent also plays a crucial role; polar aprotic solvents are known to stabilize the charged transition state, thereby facilitating the reaction. acs.org
A typical quaternization reaction can be represented as follows:
Reaction Scheme:
Where R-X is an alkyl halide.
| Alkylating Agent (R-X) | Expected Relative Reactivity | Product |
| Methyl Iodide (CH₃I) | High | N,N,N-trimethyl-1,3-dioxan-5-ammonium iodide |
| Ethyl Bromide (C₂H₅Br) | Moderate | N-ethyl-N,N-dimethyl-1,3-dioxan-5-ammonium bromide |
| Benzyl Chloride (C₆H₅CH₂Cl) | High | N-benzyl-N,N-dimethyl-1,3-dioxan-5-ammonium chloride |
This table is illustrative and based on general principles of N-alkylation of tertiary amines.
Quaternization can also be achieved using other alkylating agents like dimethyl sulfate, which is often used in industrial settings and can be performed at high temperatures without a solvent. acs.orggoogle.com The resulting quaternary ammonium salts have significantly different physical and chemical properties compared to the parent amine, including increased water solubility and thermal stability.
The nitrogen atom in 1,3-Dioxan-5-amine, N,N-dimethyl- can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids (like m-CPBA), or hydroperoxides. google.comnih.gov The reaction involves the nucleophilic attack of the amine on the electrophilic oxygen atom of the oxidizing agent.
The resulting N-oxide is a polar molecule with a formal positive charge on the nitrogen and a formal negative charge on the oxygen. sigmaaldrich.com Unlike the parent amine, N-oxides with three different substituents on the nitrogen atom can be chiral and potentially resolvable into enantiomers because the barrier to inversion at the nitrogen center is high. nih.gov
Reaction Scheme:
Where [O] represents an oxygen-donating oxidizing agent.
The mechanism of N-oxidation by peroxides is generally considered to be a concerted process. The stability and reactivity of the resulting N-oxide can lead to further reactions, such as the Cope elimination if a suitable β-hydrogen is present, although this is not the case for the N,N-dimethyl group itself.
As a nucleophile, the tertiary amine functionality of 1,3-Dioxan-5-amine, N,N-dimethyl- will react with a wide range of electrophiles. chemicalbook.com Besides the aforementioned alkylating agents and oxidizing agents, it can react with:
Acyl Halides and Anhydrides: To form an unstable acylammonium salt, which can be a useful intermediate in certain transformations. nih.gov
Michael Acceptors: Tertiary amines can act as catalysts in Michael additions or, in some cases, add to activated alkenes.
Lewis Acids: The nitrogen lone pair can coordinate to Lewis acids, which can influence the reactivity of the dioxane ring.
The N,N-dimethylamino group itself is generally unreactive towards nucleophiles. However, the quaternary ammonium salts derived from it can undergo nucleophilic substitution where the entire amine acts as a leaving group, or in some cases, undergo elimination reactions like the Hofmann elimination if a suitable β-hydrogen is present on one of the N-alkyl groups.
Reactivity of the 1,3-Dioxane (B1201747) Ring System
The 1,3-dioxane ring is a cyclic acetal (B89532). Acetals are generally stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions.
The 1,3-dioxane ring can be cleaved through acid-catalyzed hydrolysis or by reaction with various reducing agents. The regioselectivity of ring-opening in substituted 1,3-dioxanes can often be controlled by the choice of reagents and reaction conditions.
For instance, reductive cleavage using reagents like diisobutylaluminium hydride (DIBALH) or lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid (e.g., AlCl₃) can lead to the formation of a mono-protected 1,3-diol. The direction of cleavage (i.e., which C-O bond is broken) is influenced by steric and electronic factors, including the ability of the reagent to coordinate with the oxygen atoms.
Derivatization of the 1,3-dioxane ring itself is less common than its use as a protecting group. However, reactions involving the carbons of the ring are possible, for example, through radical abstraction of a hydrogen atom.
The stability of the 1,3-dioxane ring is highly dependent on the pH of the medium. It is stable to bases and many nucleophiles but undergoes hydrolysis under acidic conditions. The mechanism of acid-catalyzed hydrolysis involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the corresponding 1,3-diol and the carbonyl compound from which the acetal was formed.
Hydrolysis Reaction Scheme:
The rate of hydrolysis is influenced by the stability of the intermediate oxocarbenium ion. Generally, 1,3-dioxanes are more stable to hydrolysis than their five-membered 1,3-dioxolane (B20135) counterparts. google.com This difference in stability is attributed to the greater conformational flexibility of the five-membered ring, which more readily allows for the planar geometry required for oxocarbenium ion formation. google.com
| Condition | Stability of 1,3-Dioxane Ring |
| Acidic (e.g., aq. HCl) | Unstable, undergoes hydrolysis |
| Neutral (e.g., water) | Generally stable |
| Basic (e.g., aq. NaOH) | Stable |
This table provides a general overview of the stability of the 1,3-dioxane ring under different pH conditions.
Functionalization at Various Ring Positions (e.g., C-2, C-4/C-6, C-5)
Functionalization of the 1,3-dioxane skeleton can be achieved at several positions, with the outcome largely dependent on the reaction conditions and the nature of the substituents already present.
C-2 Position: The C-2 position is part of the acetal or ketal group and its reactivity is central to the role of 1,3-dioxanes as protecting groups. Due to significant diaxial interactions between substituents at C-2 and axial hydrogens at C-4 and C-6, there is a strong thermodynamic preference for equatorial substituents at the C-2 position. thieme-connect.de An exception occurs in 2-alkoxy-1,3-dioxanes, where the anomeric effect can stabilize an axial conformation. thieme-connect.de Functionalization often involves the initial acid-catalyzed formation of the dioxane from a carbonyl compound and a 1,3-diol, or subsequent transformation of the C-2 substituent.
C-4/C-6 Positions: Functionalization at the C-4 and C-6 positions can be achieved through various methods. Hydrogenation of 1,3-dioxins using a palladium on carbon catalyst occurs with complete selectivity, yielding the syn-isomer. This selectivity is attributed to the preferred half-chair conformation of the 1,3-dioxin, where the existing substituent at C-6 directs the incoming hydrogen to the opposite face. thieme-connect.de Similarly, hydroboration of the double bond in a 1,3-dioxin, followed by oxidative workup, allows for the stereoselective introduction of a hydroxyl group. thieme-connect.de Direct functionalization can also be accomplished by generating a metalated species at the C-4 position. For instance, reductive lithiation of 4-(phenylsulfanyl)-1,3-dioxanes creates a lithiated intermediate that can react with various electrophiles to introduce new substituents. thieme-connect.de
C-5 Position: The C-5 position is unique as it is not directly bonded to the ring's oxygen atoms. Its functionalization is key to creating derivatives like the title compound. The conformational energy of substituents at the C-5 position has been a subject of detailed study. researchgate.net For 1,3-Dioxan-5-amine,N,N-dimethyl-(9CI) , the reactivity is dominated by the nucleophilic character of the dimethylamino group. However, the adjacent ring structure provides a specific steric and electronic environment. In related systems, such as 5-carboxy- and 5-hydroxy-1,3-dioxanes, the conformational equilibrium and reactivity can be influenced by complexation with metal ions. researchgate.net Synthesis of 5-substituted 1,3-dioxanes often begins with a substituted 1,3-diol, which is then cyclized with an aldehyde or ketone. ijapbc.com
Carbanion Chemistry of the 5-Substituted 1,3-Dioxane Moiety
The chemistry of carbanions derived from 5-substituted 1,3-dioxanes is particularly rich, especially when the substituent is an electron-withdrawing group like a carbonyl, which can be stabilized through enolate formation. While direct studies on the carbanion chemistry of 1,3-Dioxan-5-amine,N,N-dimethyl-(9CI) are not widely reported, extensive research on the analogous 1,3-Dioxan-5-one (B8718524) derivatives provides a clear model for this reactivity.
Enolate Formation and Reactivity
Enolates are powerful nucleophiles in organic synthesis, formed by the deprotonation of a carbon atom alpha to a carbonyl group. masterorganicchemistry.com In the case of 1,3-dioxan-5-one, the C-4 and C-6 positions are alpha to the C-5 carbonyl. The formation of an enolate from an unsymmetrical ketone can lead to two different products: the kinetic enolate, which is formed faster, and the thermodynamic enolate, which is more stable. siue.edu The choice of base and reaction conditions determines which enolate is preferentially formed. msu.edu For instance, strong, sterically hindered bases like lithium diisopropylamide (LDA) favor the formation of the kinetic product at low temperatures, while weaker bases like potassium tert-butoxide can lead to an equilibrium mixture favoring the more stable thermodynamic enolate. siue.edumsu.edu
Enolates are ambident nucleophiles, meaning they can react with electrophiles at either the alpha-carbon or the oxygen atom. libretexts.org In most synthetic applications, reaction at the carbon is the desired pathway. msu.edu
Aldol (B89426) Reactions and Related Carbon-Carbon Bond Formations
Enolates derived from 1,3-dioxan-5-ones are effective nucleophiles in aldol and related carbon-carbon bond-forming reactions. The Claisen-Schmidt reaction, a type of aldol condensation, has been successfully performed using in situ generated 1,3-dioxan-5-one derivatives. scispace.com
The stereochemical outcome of aldol reactions is often predictable using the Zimmerman-Traxler model, which analyzes the chair-like six-membered transition state. harvard.edu According to this model, (Z)-enolates typically yield syn-aldol products, while (E)-enolates give anti-aldol products, as this minimizes 1,3-diaxial interactions in the transition state. harvard.edu This control over stereochemistry is crucial for the synthesis of complex molecules with multiple stereocenters.
Stereochemical Outcomes in α,α'-Annelation and Related Processes
The rigid, chair-like conformation of the 1,3-dioxane ring provides a powerful platform for stereocontrolled reactions. A notable example is the α,α'-annelation of enamines derived from 1,3-dioxan-5-ones. nih.gov
In a study by Grainger and coworkers, pyrrolidine (B122466) enamines of 1,3-dioxan-5-ones reacted with methyl α-(bromomethyl)acrylate to yield bridged 2,4-dioxabicyclo[3.3.1]nonane systems with complete stereocontrol. nih.gov The stereochemical outcome was rationalized by a mechanism involving a boat-like conformation of the 1,3-dioxane ring in the key intermediate. This conformation directs the subsequent alkylation and kinetic protonation steps, ultimately setting the stereochemistry of the final product. nih.gov Such processes demonstrate how the inherent conformational properties of the dioxane ring can be harnessed to achieve high levels of stereoselectivity in complex bond-forming sequences.
Mechanistic Investigations through Kinetic and Isotopic Studies
Understanding the precise reaction pathways of 1,3-dioxane derivatives requires detailed mechanistic investigations. These studies often employ kinetic analysis and isotopic labeling to probe transition states and reaction intermediates.
Reaction Pathway Elucidation
Mechanistic pathways for reactions involving the 1,3-dioxane ring have been elucidated through a combination of experimental and computational methods. For instance, the stereochemical outcomes in the α,α'-annelation of 1,3-dioxan-5-ones were explained by considering steric and stereoelectronic interactions within specific ring conformations and the subsequent kinetic protonation of an intermediate. nih.gov
Kinetic isotope effect (KIE) studies are a powerful tool for understanding reaction mechanisms, particularly for bond-breaking events. For example, the measurement of a ¹³C KIE in the oxidation of amines provides a direct measure of the change in bond order at the reacting carbon atom in the transition state. nih.gov Such studies on amine oxidases have been crucial for distinguishing between proposed mechanisms. nih.gov While specific KIE studies on 1,3-Dioxan-5-amine,N,N-dimethyl-(9CI) are not documented, these methods represent the state-of-the-art for elucidating the mechanisms of amine oxidation reactions.
Furthermore, mechanistic insights into reactions of the 1,3-dioxane ring itself, such as the Hanessian-Hullar reaction, point to the formation of stable cyclic carbocation intermediates that guide the regioselectivity of nucleophilic attack. researchgate.net Computational studies have also been employed to understand the balance of stereoelectronic effects, such as anomeric and hyperconjugative interactions, which govern the geometry and reactivity of the 1,3-dioxane ring. acs.org
Transition State Analysis
A specific transition state analysis for reactions involving 1,3-Dioxan-5-amine, N,N-dimethyl-(9CI) is not available in the reviewed literature. However, conformational analysis of related 1,3-dioxane derivatives provides insight into the likely energetic considerations of their transition states. For instance, studies on compounds like 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane reveal a conformational equilibrium between chair and twist-boat structures. researchgate.net The stability of these conformers, and thus the energy of potential transition states, is highly sensitive to the solvent environment due to intermolecular interactions. researchgate.net It is plausible that the N,N-dimethylamine substituent at the C5 position would similarly influence the conformational preference and the energy barriers for reactions, such as nucleophilic attack or substitution, by affecting the stereoelectronics of the dioxane ring. The nitrogen atom's lone pair and the steric bulk of the methyl groups would be critical factors in the geometry and stability of any transition state.
Role of Catalysis in Directing Reactivity and Selectivity
While specific catalytic systems for 1,3-Dioxan-5-amine, N,N-dimethyl-(9CI) are not detailed, the broader field of amine chemistry and reactions of related heterocyclic compounds offers relevant principles. The dimethylamino group is a key functional moiety that can be targeted for various catalytic transformations.
Catalytic N-Methylation and Related Reactions: The N,N-dimethyl functionality is often a product of catalytic methylation reactions. General methodologies for the N,N-dimethylation of primary amines utilize catalysts and a methyl source, such as CO2/H2. ionike.com These reactions typically proceed through formamide (B127407) intermediates. ionike.com The efficiency and selectivity of such transformations are highly dependent on the catalyst system, which must be active for both carbon dioxide hydrogenation and amine N-methylation without promoting undesirable side reactions like aromatic ring hydrogenation. ionike.com
Table 1: Potential Catalytic Transformations Involving the Amine Moiety
| Reaction Type | Catalyst System (Example) | Potential Outcome for 1,3-Dioxan-5-amine, N,N-dimethyl-(9CI) |
|---|---|---|
| C-H Activation/Coupling | Palladium(II) Acetate / Chiral Phosphine Ligands | Asymmetric coupling with vinyl halides to form chiral allylic amines. acs.org |
The 1,3-dioxane ring itself acts as a protecting group for a 1,3-diol, a feature commonly exploited in multi-step organic synthesis. wikipedia.org This acetal structure is stable under neutral or basic conditions but is readily cleaved by acid. wikipedia.org Therefore, any catalysis must be compatible with this functionality. For example, palladium-catalyzed reactions, often performed under basic conditions (e.g., with Cs2CO3), could potentially proceed without cleaving the dioxane ring. acs.org The choice of catalyst and reaction conditions is therefore crucial for selectively targeting either the amine group or other parts of the molecule while preserving the core dioxane structure.
Advanced Spectroscopic and Spectrometric Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1,3-Dioxan-5-amine, N,N-dimethyl-, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.
High-Resolution ¹H and ¹³C NMR for Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum of 1,3-Dioxan-5-amine, N,N-dimethyl- is expected to show distinct signals for the protons of the dioxane ring and the N,N-dimethyl group. The protons on the dioxane ring (at C2, C4, and C6) would exhibit complex splitting patterns due to geminal and vicinal couplings. The proton at C5, being attached to the same carbon as the dimethylamino group, would have a chemical shift influenced by the nitrogen atom. The N,N-dimethyl group would likely appear as a singlet, with its chemical shift providing information about the electronic environment around the nitrogen atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the dioxane ring carbons (C2, C4, C5, and C6) are characteristic of acetal (B89532) and ether-like environments. The carbon atom C5, directly bonded to the nitrogen, will be significantly influenced by the electronegativity of the nitrogen atom. The two carbons of the N,N-dimethyl group are expected to be equivalent and appear as a single peak.
A hypothetical ¹H and ¹³C NMR data table based on analogous compounds is presented below:
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| H2 | ~4.8 (d) | C2: ~94 |
| H4ax, H6ax | ~3.7 (d) | C4, C6: ~65 |
| H4eq, H6eq | ~4.1 (dd) | |
| H5 | ~2.8 (m) | C5: ~55 |
| N(CH₃)₂ | ~2.3 (s) | N(CH₃)₂: ~40 |
Note: The chemical shifts and multiplicities are estimations and would require experimental verification.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms in 1,3-Dioxan-5-amine, N,N-dimethyl-, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on adjacent carbons. For instance, correlations would be expected between the proton at C5 and the protons at C4 and C6, as well as between the geminal protons at C4 and C6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would allow for the direct assignment of the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal at ~2.8 ppm would correlate with the C5 carbon signal at ~55 ppm.
Conformational Analysis via NMR Spectroscopic Parameters
The 1,3-dioxane (B1201747) ring is known to adopt a chair conformation, similar to cyclohexane. rsc.orgrsc.orgresearchgate.net For 5-substituted 1,3-dioxanes, the substituent can exist in either an axial or equatorial position, leading to conformational isomers. rsc.orgresearchgate.net The conformational preference is influenced by steric and electronic effects.
The conformational equilibrium of 1,3-Dioxan-5-amine, N,N-dimethyl- can be investigated by analyzing NMR spectroscopic parameters such as vicinal coupling constants (³J) and Nuclear Overhauser Effect (NOE) data. The magnitude of the ³J values between adjacent protons in the dioxane ring is dependent on the dihedral angle between them, which differs for axial-axial, axial-equatorial, and equatorial-equatorial orientations. By measuring these coupling constants from a high-resolution ¹H NMR spectrum, the predominant chair conformation and the orientation of the N,N-dimethylamino group can be determined. For example, a large coupling constant between H5 and an axial proton at C4 or C6 would suggest an axial orientation for H5, and consequently an equatorial orientation for the dimethylamino group.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of 1,3-Dioxan-5-amine, N,N-dimethyl- would exhibit characteristic absorption bands corresponding to its various functional groups. The most prominent bands would be associated with the C-O stretching of the dioxane ring, the C-N stretching of the amine, and the C-H stretching and bending vibrations of the alkyl groups.
Based on data from similar compounds, the expected FT-IR absorption bands are summarized in the table below:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-H stretching (alkyl) | 2950 - 2850 |
| C-H bending (alkyl) | 1470 - 1350 |
| C-O stretching (acetal/ether) | 1150 - 1050 |
| C-N stretching (tertiary amine) | 1250 - 1020 |
Note: These are general ranges and the exact peak positions would need to be determined experimentally.
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For 1,3-Dioxan-5-amine, N,N-dimethyl-, a Raman spectrum would also show characteristic peaks for the C-H, C-O, and C-N bonds. The symmetric stretching vibrations of the dioxane ring would likely produce strong Raman signals. While specific Raman data for this compound is scarce, the technique could be valuable in confirming the assignments made from FT-IR and providing a more complete vibrational analysis of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio and fragmentation behavior.
Table 1: HRMS Data for a Related Dioxane Amine Derivative
| Compound Name | Molecular Formula | Exact Mass (Da) | Monoisotopic Mass (Da) |
| 2,2-Dimethyl-1,3-dioxan-5-amine (B1354329) | C6H13NO2 | 131.094628657 | 131.094628657 |
Data sourced from a reference for a related compound. echemi.com
In mass spectrometry, the fragmentation pattern of a molecule provides a virtual fingerprint, offering valuable clues about its structural components. The electron ionization (EI) mass spectrum of a molecule like "1,3-Dioxan-5-amine, N,N-dimethyl-" would be expected to show characteristic fragmentation pathways. The stability of the 1,3-dioxane ring, as well as the nature of the amine substituent, would govern the fragmentation. Common fragmentation would likely involve the loss of small neutral molecules or radicals. For instance, cleavage of the C-O bonds within the dioxane ring or the loss of the dimethylamino group could be anticipated. Analysis of the mass spectra of related compounds, such as N,N-Dimethylethylamine , shows characteristic fragmentation that helps in identifying the amine portion of the molecule. nist.gov The fragmentation of the dioxane ring itself can be inferred from data on compounds like 5,5-Dimethyl-1,3-dioxan-2-one . nist.gov
Advanced X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for "1,3-Dioxan-5-amine, N,N-dimethyl- (9CI)" is not publicly available, studies on related 1,3-dioxane derivatives reveal important conformational features.
For example, the crystal structure of 2,6-Dimethyl-N-(2-methylphenyl)-1,3-dioxan-4-amine shows that the dioxane ring adopts a chair conformation. nih.gov This is a common and energetically favorable conformation for six-membered rings. In the crystal lattice of this related compound, molecules are linked by hydrogen bonds, forming dimers. nih.gov Another complex derivative containing a 1,3-dioxane ring, 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate , also exhibits a chair conformation for the dioxane rings. mdpi.com These findings suggest that the 1,3-dioxane ring in the title compound would also likely adopt a chair conformation in the solid state.
Table 2: Crystallographic Data for a Related Dioxane Derivative
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 2,6-Dimethyl-N-(2-methylphenyl)-1,3-dioxan-4-amine | C13H19NO2 | Monoclinic | P21/c | 8.0209 | 7.8762 | 20.4293 | 99.066 |
Data from a study on a related dioxane derivative illustrates typical crystallographic parameters. nih.gov
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For 1,3-Dioxan-5-amine, N,N-dimethyl-, these calculations can elucidate its preferred three-dimensional structure, electronic properties, and predict its spectroscopic signatures. While specific computational studies on this exact molecule are not extensively detailed in the public literature, the methodologies are well-established and can be described based on studies of analogous 1,3-dioxane (B1201747) derivatives. iau.irresearchgate.net
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. arxiv.org A key application of DFT is geometry optimization, a process that calculates the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For 1,3-Dioxan-5-amine, N,N-dimethyl-, a DFT calculation, likely using a functional such as B3LYP combined with a basis set like 6-311G, would be performed to find the equilibrium geometry. iau.ir This process iteratively adjusts bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.
The optimization would confirm the chair conformation of the 1,3-dioxane ring and determine the precise orientation of the N,N-dimethylamino substituent. The resulting data provides fundamental information on the molecule's spatial arrangement.
Table 1: Representative Optimized Geometrical Parameters for a Substituted 1,3-Dioxane Ring (Illustrative)
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| C-O | Ring Carbon-Oxygen bond length | ~1.43 Å |
| C-C | Ring Carbon-Carbon bond length | ~1.53 Å |
| C-N | Exocyclic Carbon-Nitrogen bond length | ~1.47 Å |
| O-C-O | Acetal (B89532) bond angle | ~112° |
| C-O-C | Ring ether bond angle | ~111° |
| C-C-N | Angle of substituent attachment | ~110° |
Note: This table is illustrative, based on general values for similar structures, as specific published data for 1,3-Dioxan-5-amine, N,N-dimethyl- is not available.
Following successful geometry optimization, DFT calculations can be extended to predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the simulation of Infrared (IR) and Raman spectra. iau.ir By analyzing the second derivatives of the energy, the vibrational modes of the molecule can be determined. These calculations help in assigning specific absorption bands in an experimental IR spectrum to particular molecular motions, such as C-H stretching, C-O stretching of the dioxane ring, or vibrations associated with the N,N-dimethylamino group.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. illinois.edu Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. iau.irdocbrown.info These calculated shifts are then compared to experimental data, often showing strong correlation after appropriate scaling or referencing (e.g., to Tetramethylsilane, TMS). docbrown.infoacs.org This comparison is crucial for confirming the connectivity and stereochemistry of the molecule.
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C2 (O-C-O) | ~94 | H2 | ~4.8 |
| C4, C6 (O-C-C) | ~67 | H4, H6 | ~3.9 |
| C5 (C-CH-C) | ~40-50 | H5 | ~2.5-3.0 |
| N-CH₃ | ~40 | H (methyl) | ~2.3 |
Note: Values are illustrative, based on the parent 1,3-dioxane and typical shifts for dimethylamino groups, pending specific computational studies on the target molecule. docbrown.infochemicalbook.com
An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity. iau.ir
HOMO: Represents the ability to donate an electron and is typically localized on electron-rich regions. In 1,3-Dioxan-5-amine, N,N-dimethyl-, the HOMO is expected to have significant contributions from the lone pair electrons on the nitrogen and oxygen atoms.
LUMO: Represents the ability to accept an electron and is associated with electrophilic sites.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity.
Charge distribution analysis, through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial atomic charges on each atom. This would reveal the electron-withdrawing effect of the oxygen atoms on the ring carbons and the charge distribution around the basic nitrogen atom of the dimethylamine (B145610) group, highlighting its nucleophilic character.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds. For cyclic systems like 1,3-dioxane, this analysis focuses on different ring puckering conformations.
The 1,3-dioxane ring, like cyclohexane, is not planar and exists in several conformations to relieve ring strain. thieme-connect.de
Chair Conformation: This is the most stable and predominant conformation for the 1,3-dioxane ring. thieme-connect.deresearchgate.net The chair form minimizes both angle strain and torsional strain. Due to the shorter C-O bond lengths compared to C-C bonds, the 1,3-dioxane chair is slightly more puckered than a cyclohexane chair. thieme-connect.de
Twist-Boat Conformations: Higher-energy, flexible forms include the 2,5-twist and 1,4-twist conformations. researchgate.netresearchgate.net Computational studies on the parent 1,3-dioxane show the chair conformer to be significantly more stable than the twist conformers, with an energy difference of approximately 5-6 kcal/mol. researchgate.netresearchgate.net Other forms like the boat or half-chair are typically transition states between the more stable chair and twist forms on the potential energy surface. researchgate.net
The potential energy surface (PES) maps the energy of the molecule as a function of its geometry. For 1,3-dioxane, the PES shows deep energy minima corresponding to the chair conformations and shallower minima for the twist forms, separated by energy barriers corresponding to the transition states. researchgate.netresearchgate.net
For a substituent at the C5 position, the equatorial orientation is generally favored to avoid steric clashes with other atoms in the ring.
Equatorial Conformer: In this arrangement, the bulky N,N-dimethylamino group points away from the ring, leading to minimal steric hindrance.
Axial Conformer: Placing the N,N-dimethylamino group in the axial position would introduce significant, destabilizing 1,3-diaxial interactions with the axial protons at C2 and C4/C6 (or other axial substituents).
Therefore, it is strongly predicted that the conformer with the N,N-dimethylamino group in the equatorial position will be the global minimum on the potential energy surface for 1,3-Dioxan-5-amine, N,N-dimethyl-. Quantum chemical calculations would quantify this energy difference (the A-value), which is expected to be significant, ensuring that the equatorial conformer is overwhelmingly populated at room temperature.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 1,3-Dioxan-5-amine, N,N-dimethyl-(9CI) |
| N-(2-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine |
| Tetramethylsilane (TMS) |
| 1,3-Dioxane |
Reaction Mechanism Modeling
Reaction Mechanism Modeling
Computational Elucidation of Transition States and Intermediates
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving 1,3-dioxane derivatives. Quantum-chemical studies on related 5-substituted 1,3-dioxanes have successfully identified transition states and intermediates for processes like conformational isomerizations and thermal decomposition.
For the chair-to-chair interconversion of the 1,3-dioxane ring, which is a fundamental dynamic process, computational methods reveal that the pathway involves non-chair conformations such as twist-boat and boat forms. For example, studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have identified two primary pathways for the isomerization of equatorial and axial chair conformers, pinpointing the specific transition states (TS) that connect these stable and intermediate forms. These calculations, often performed at levels of theory like RHF/6-31G(d), delineate the geometry of these high-energy species, which are fleeting and difficult to observe experimentally researchgate.net.
In the context of chemical reactions, such as thermal decomposition, computational studies on analogous compounds like 5-nitro-5-R-1,3-dioxanes have elucidated multi-step mechanisms. These models identify key intermediates and the transition states that connect them. For instance, a proposed decomposition might involve a cyclic transition state where hydrogen migration and group elimination occur scispace.com. The geometries of these transition states are optimized computationally, and frequency calculations are used to confirm that they represent true saddle points on the potential energy surface (i.e., having exactly one imaginary frequency).
Prediction of Reaction Pathways and Energy Barriers
A primary goal of reaction mechanism modeling is to predict the most likely reaction pathways by calculating the associated energy barriers. The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) for each step determines its kinetic feasibility.
Quantum-chemical studies on the conformational inversion of 5-substituted 1,3-dioxanes have estimated the potential barriers for these processes. The energy differences between the ground state chair conformers and the various transition states (e.g., TS-1, TS-2) and intermediates (e.g., 1,4-twist, 2,5-twist) are calculated to construct a detailed energy profile of the inversion process researchgate.netresearchgate.net. These barriers provide quantitative data on the molecule's flexibility.
The table below, based on data from related 5-substituted 1,3-dioxanes, illustrates the types of energy parameters determined through such computational investigations.
| Compound (Substituent) | Conformer | ΔE (Relative Energy) | Transition State | ΔE‡ (Activation Energy) |
|---|---|---|---|---|
| 5-Ethyl-1,3-dioxane | Chair (Equatorial) | 0.00 | TS-1 (C → 1,4-T) | 10.1 |
| 1,4-Twist | 6.8 | |||
| Chair (Axial) | 0.5 | TS-2 (C → 2,5-T) | 9.8 | |
| 2,5-Twist | 6.3 | |||
| 5-Phenyl-1,3-dioxane | Chair (Equatorial) | 0.00 | TS-1 (C → 1,4-T) | 10.0 |
| 1,4-Twist | 6.9 | |||
| Chair (Axial) | 1.3 | TS-2 (C → 2,5-T) | 9.6 | |
| 2,5-Twist | 6.2 |
Similarly, for chemical reactions, computational models can predict whether a reaction will proceed and through which mechanism by comparing the energy barriers of competing pathways. For instance, in the thermal decomposition of 5-nitro-5-R-1,3-dioxanes, calculations performed at the M06-2X/6-311+G(d,p) level of theory have shown how different substituents (e.g., H, Br, CH3) can alter the activation energies, thereby influencing the reaction rate scispace.com.
Molecular Dynamics Simulations
Studies on Solvent Effects and Intermolecular Interactions
The solvent environment can significantly influence the behavior of a molecule, particularly its conformational equilibrium and reaction rates. MD simulations explicitly model the interactions between the solute (1,3-Dioxan-5-amine, N,N-dimethyl-) and surrounding solvent molecules.
Studies on related 1,3-dioxane derivatives have shown that conformational preferences are highly sensitive to the solvent. For instance, computational analysis of 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane revealed that the conformational equilibrium shifts depending on the solvent environment researchgate.net. In the gas phase or in chloroform, the conformer with an axial hydroxymethyl group is favored. However, in more polar or aromatic solvents like DMSO and benzene, the conformer with the equatorial hydroxymethyl group predominates researchgate.net. This is due to different intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, between the solute and solvent molecules, which stabilize one conformer over another. The N,N-dimethylamine group, with its lone pair of electrons, would be expected to engage in significant dipole-dipole and potential hydrogen-bond-accepting interactions with protic solvents, influencing its conformational landscape.
MD simulations can quantify these effects by analyzing the radial distribution functions of solvent molecules around specific functional groups and by calculating the free energy of solvation for different conformers.
Conformational Flexibility and Dynamics of the Molecule
The 1,3-dioxane ring is not static; it undergoes rapid conformational changes. MD simulations are ideally suited to explore this flexibility by tracking the molecule's trajectory over time. These simulations can visualize the dynamic interconversion between different chair and twist-boat conformations.
The primary conformational process for the 1,3-dioxane ring is the chair-chair inversion. This process is characterized by a specific timescale and is governed by the energy barriers between conformers. Quantum-chemical studies have established that the chair conformer is the global minimum on the potential energy surface for 1,3-dioxane and its derivatives researchgate.netresearchgate.net. However, twist-boat conformers exist as local minima or intermediates during the inversion process.
The table below summarizes typical conformational free energy differences calculated for the 1,3-dioxane ring, which dictate the relative populations of different conformers at equilibrium.
| Conformational Transition | Method | ΔG (kcal/mol) at 298 K |
|---|---|---|
| Chair → 2,5-Twist | MP2 | 4.85 |
| DFT | 5.14 | |
| 2,5-Twist → 1,4-Twist | HF | 1.36 |
| 2,5-Twist → 1,4-Twist | DFT | 1.00 |
For 1,3-Dioxan-5-amine, N,N-dimethyl-, MD simulations would elucidate how the bulky and polar N,N-dimethylamino group at the C5 position influences the rate of ring inversion and the relative stability of the axial versus equatorial conformers. The simulation would track key dihedral angles within the ring over time, revealing the frequency and pathways of conformational transitions. This provides a dynamic picture that complements the static view from potential energy surface calculations.
Analysis of "1,3-Dioxan-5-amine, N,N-dimethyl-(9CI)" in Advanced Synthesis and Materials Science
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of published research on the specific applications of the chemical compound 1,3-Dioxan-5-amine, N,N-dimethyl-(9CI) (CAS Number: 88846-32-6) within the requested contexts of advanced organic synthesis and materials science.
The investigation sought to detail its role as a versatile synthetic building block and the development of its derivatives for specific utilities, as per the outlined structure. However, searches for its application as a precursor for complex heterocyclic systems, its use in constructing polyoxygenated scaffolds, its function in synthesizing protected intermediates, its incorporation into chiral ligands or catalysts, and its use in polymer chemistry did not yield any specific findings for this particular compound.
The available literature and data predominantly focus on related but structurally distinct isomers, such as 2,2-dimethyl-1,3-dioxan-5-amine (B1354329), where the dimethyl substitution is on the dioxane ring rather than the amine. While the 1,3-dioxane core is a common scaffold in synthetic chemistry, and N,N-dimethylamine functionalities are prevalent, the specific combination represented by 1,3-Dioxan-5-amine, N,N-dimethyl-(9CI) does not appear in studies related to the specified advanced applications.
Consequently, it is not possible to provide a scientifically accurate and detailed article on this compound strictly adhering to the requested outline due to the absence of relevant research findings in the public domain.
Below is a table of compounds that were identified during the search process, which are structurally related but distinct from the subject of the inquiry.
Table 1: Related but Distinct Chemical Compounds
| Compound Name | CAS Number | Key Structural Difference from Target Compound |
|---|---|---|
| 2,2-dimethyl-1,3-dioxan-5-amine | 40137-24-4 | Methyl groups are on the C2 position of the dioxane ring, not the amine. |
| 2,2-dimethyl-1,3-dioxan-5-one | 5466-22-8 | A ketone at the C5 position instead of a dimethylamine group. |
| N-Ethyl-2,2-dimethyl-1,3-dioxan-5-amine | 1691966-59-2 | Features an N-ethyl group and C2-dimethyl groups. |
Applications in Advanced Organic Synthesis and Materials Science
Advanced Synthetic Method Development Utilizing the Compound
Participation in Multi-Component or Cascade Reactions
No published research indicates that 1,3-Dioxan-5-amine, N,N-dimethyl- has been employed as a reactant in multi-component or cascade reactions. These reactions, which involve the combination of three or more components in a single step to form a complex product, are a significant area of modern synthetic chemistry. tcichemicals.comnih.govorganic-chemistry.orgnih.gov However, the role of this specific compound in such processes has not been documented.
Material Science Applications (e.g., as intermediates for specialty chemicals)
Information regarding the application of 1,3-Dioxan-5-amine, N,N-dimethyl- as an intermediate or building block for the synthesis of specialty chemicals or advanced materials is not present in the current body of scientific literature. While substituted dioxanes can be valuable precursors in various applications, the specific utility of this N,N-dimethylated amine derivative in materials science remains unexplored. usask.caacs.org
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Sustainable Methodologies
The traditional synthesis of 1,3-dioxanes involves the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone. masterorganicchemistry.com Future research should pivot towards developing more sustainable and efficient synthetic strategies for 1,3-Dioxan-5-amine, N,N-dimethyl- and its analogues.
Green Solvents and Catalysts: A significant area of development lies in replacing hazardous solvents and catalysts. Research into bio-based solvents, such as those derived from lignocellulose (e.g., γ-valerolactone, Cyrene™) or vegetable oils, is a promising avenue. ou.edu The use of solid acid catalysts, like Montmorillonite K10 clay or acidic ion-exchange resins, can facilitate easier separation and catalyst recycling, aligning with green chemistry principles. google.comnih.gov
Atom Economy and Waste Valorization: Methodologies that enhance atom economy are highly desirable. One innovative approach involves the catalytic processing of polymer waste, such as polyoxymethylene (POM), a polymer of formaldehyde (B43269). acs.org Developing pathways to convert POM and other waste streams into valuable 1,3-dioxane (B1201747) building blocks would represent a significant advancement in creating a circular chemical economy. acs.org
Flow Chemistry: Continuous flow chemistry offers superior control over reaction parameters, enhanced safety, and potential for seamless scale-up. Applying flow chemistry to the synthesis of 1,3-Dioxan-5-amine, N,N-dimethyl- could lead to higher yields and purity while minimizing reaction times and waste. The integration of real-time analysis tools within these flow systems would further optimize the process. americanpharmaceuticalreview.com
Exploration of Stereochemical Control in Complex Transformations
The 1,3-dioxane ring can exist in various conformations, and the substituents can adopt axial or equatorial positions, leading to a rich stereochemical landscape. For 1,3-Dioxan-5-amine, N,N-dimethyl-, the amine group at the C5 position introduces a key element of chirality.
Asymmetric Synthesis: Future work should focus on the development of catalytic asymmetric methods to control the stereochemistry at the C5 position and other potential stereocenters. This could involve chiral Brønsted acid catalysis or the use of chiral auxiliaries on the propanediol (B1597323) precursor. A modular synthesis approach, where stereocontrol is exerted by the substrates themselves, could enable the creation of large, stereochemically diverse libraries of 1,3-dioxane derivatives for screening. americanpharmaceuticalreview.com
Stereoselective Transformations: Beyond the synthesis of the core structure, the stereochemical outcome of reactions involving the 1,3-dioxane moiety is a critical area for investigation. For instance, stereoselective annelation reactions on related 1,3-dioxan-5-ones have been shown to proceed with complete stereocontrol, governed by steric and stereoelectronic interactions. wikipedia.org Understanding and harnessing these interactions in reactions involving 1,3-Dioxan-5-amine, N,N-dimethyl- could open doors to complex, stereodefined molecules. The development of methods for the stereodivergent synthesis of related amino-diol structures highlights the potential for accessing all possible diastereomers from a single precursor. mt.com
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To optimize synthetic routes and gain deep mechanistic insights, the adoption of advanced spectroscopic techniques for real-time reaction monitoring is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. nih.govchimia.ch
Operando Spectroscopy: This powerful methodology involves the simultaneous measurement of catalytic activity/selectivity and spectroscopic data from a catalyst or reaction mixture under actual working conditions. wikipedia.orgresearchgate.net Applying operando techniques like High-Pressure Infrared (HP-IR) or NMR spectroscopy to the synthesis of 1,3-Dioxan-5-amine, N,N-dimethyl- could reveal transient intermediates and provide detailed kinetic information, leading to a more profound understanding of the reaction mechanism. acs.org
In-Situ Probes: The use of in-situ probes, such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy, can track the concentration of reactants, intermediates, and products in real-time without the need for sampling. ou.eduamericanpharmaceuticalreview.com This is particularly valuable for optimizing reaction conditions, determining reaction endpoints, and ensuring process safety, especially in flow chemistry setups. americanpharmaceuticalreview.comyoutube.com For example, monitoring the disappearance of the carbonyl peak of the starting aldehyde/ketone and the appearance of characteristic C-O-C stretches of the dioxane ring can provide precise kinetic profiles. ou.edu
| Spectroscopic Technique | Information Gained | Potential Application for 1,3-Dioxan-5-amine Synthesis |
| Operando HP-IR/NMR | Mechanistic details, kinetic data, identification of transient species under process conditions. | Elucidating the catalytic cycle and identifying rate-limiting steps in acid-catalyzed cyclization. |
| In-Situ ATR-FTIR | Real-time concentration profiles of reactants, intermediates, and products. | Monitoring reaction kinetics, optimizing temperature and catalyst loading, and endpoint determination. ou.eduamericanpharmaceuticalreview.com |
| In-Situ Raman Spectroscopy | Complementary vibrational information, often less sensitive to water, good for aqueous systems. | Monitoring reactions in aqueous or bio-based solvent systems. digitellinc.com |
Integration of Computational Chemistry for Predictive Design
Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes, thereby guiding experimental work. nih.gov
Conformational and Stereoelectronic Analysis: The conformational preferences of the 1,3-dioxane ring are well-studied, with the chair conformation generally being the most stable. digitellinc.com Computational studies, using methods like Density Functional Theory (DFT), can provide detailed insights into the conformational landscape of 1,3-Dioxan-5-amine, N,N-dimethyl-, including the energetic differences between chair and twist-boat conformations and the preference for axial vs. equatorial orientation of the dimethylamino group. digitellinc.com Such studies can help rationalize and predict the stereochemical outcomes of reactions.
Predictive Reaction Modeling: The use of computational tools to predict the feasibility and outcome of chemical reactions is a rapidly advancing field. By modeling transition states and reaction pathways, researchers can screen potential catalysts and reaction conditions in silico before committing to laboratory experiments. This approach can accelerate the discovery of novel synthetic routes and optimize existing ones for efficiency and selectivity.
Designing for Function: Computational methods are crucial for the rational design of molecules with specific biological or material properties. By creating models of target receptors or materials, the binding affinity or compatibility of novel 1,3-dioxane derivatives can be predicted. This predictive power can guide the synthesis of new analogues of 1,3-Dioxan-5-amine, N,N-dimethyl- with enhanced activity for applications in medicinal chemistry or materials science. chimia.chnih.gov
Development of Novel Reactivity Patterns and Applications
While 1,3-dioxanes are often considered stable protecting groups, their inherent reactivity can be harnessed to create diverse molecular structures. Future research should aim to uncover and exploit novel reactivity patterns of 1,3-Dioxan-5-amine, N,N-dimethyl-.
Ring-Opening and Transformation: The acetal (B89532) functionality can be cleaved under acidic conditions. masterorganicchemistry.com Investigating selective ring-opening reactions could provide access to functionalized 1,3-diols, which are valuable intermediates in the synthesis of pharmaceutically relevant compounds. google.com For example, a Prins reaction followed by a ring-opening sequence has been used to asymmetrically prepare diols that are intermediates for drugs like fluoxetine (B1211875) and atomoxetine. google.com
Functional Group Interconversion: The N,N-dimethylamino group offers a handle for a variety of chemical transformations. Exploration of its reactivity, such as oxidation, quaternization, or directed metallation, could lead to a host of new derivatives with unique properties.
New Applications: The 1,3-dioxane scaffold has been found in compounds with a range of biological activities, including as modulators of multidrug resistance in cancer cells. researchgate.net Derivatives have also shown potential as anxiolytic, anti-depressant, and anti-nociceptive agents. chimia.ch Future screening of 1,3-Dioxan-5-amine, N,N-dimethyl- and its derivatives against a wide range of biological targets could uncover new therapeutic applications.
Investigation of "Non-Intentionally Added Substances" (NIAS) Context
From a chemical formation and identification perspective, understanding the potential for Non-Intentionally Added Substances (NIAS) is crucial for any chemical process, particularly for compounds that may have applications in materials that come into contact with consumers. NIAS are chemicals present in a final product that were not added intentionally and can include impurities, side-products, and degradation products. nih.govyoutube.com
Identification of Synthesis-Related Impurities: The synthesis of 1,3-Dioxan-5-amine, N,N-dimethyl- can potentially generate several NIAS. These could include:
Residual Starting Materials: Unreacted 2-(dimethylamino)-1,3-propanediol or the carbonyl compound.
Side-Products: Formation of oligomers or products from side-reactions of the starting materials under catalytic conditions. For instance, oxidation of the precursor diol could lead to byproducts.
Catalyst Residues: Traces of the acid catalyst used in the synthesis.
Degradation Products: The stability of the 1,3-dioxane ring and the N,N-dimethylamino group under various environmental conditions (e.g., heat, light, humidity) is an important area of investigation. Degradation can lead to the formation of new, unintended substances. Hydrolysis of the acetal back to its diol and carbonyl precursors is a primary degradation pathway. masterorganicchemistry.com
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 1,3-Dioxan-5-amine,N,N-dimethyl-(9CI), and how should data be interpreted?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to resolve the amine protons and dioxane ring structure. For N,N-dimethyl groups, -NMR chemical shifts typically appear at δ 2.2–2.5 ppm, while the dioxane ring protons resonate between δ 3.5–4.5 ppm. High-resolution mass spectrometry (HRMS) can confirm molecular weight, and infrared (IR) spectroscopy identifies functional groups (e.g., C-O-C stretching at ~1100 cm). Cross-validate with computational NMR prediction tools to resolve ambiguities .
Q. How can researchers optimize the synthesis of this compound to achieve high purity?
- Methodology : Employ catalytic hydrogenation for amine protection/deprotection steps, and use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) for purification. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using gas chromatography (GC) with flame ionization detection (FID). For hygroscopic intermediates, use anhydrous solvents and inert atmospheres to prevent side reactions .
Q. What analytical methods are suitable for quantifying trace impurities in 1,3-Dioxan-5-amine,N,N-dimethyl-(9CI)?
- Methodology : Utilize gas chromatography-mass spectrometry (GC-MS) with solid-phase extraction (SPE) pre-concentration. Calibrate using deuterated internal standards (e.g., methylamine-d) to minimize matrix effects. For polar impurities, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected -NMR shifts) be resolved during structural elucidation?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. Investigate potential conformational flexibility of the dioxane ring using variable-temperature NMR. If crystallizable, conduct X-ray diffraction studies (SHELX suite) for unambiguous structural assignment .
Q. What experimental strategies can evaluate the environmental persistence and degradation pathways of this compound?
- Methodology : Conduct OECD 301 biodegradation tests under aerobic conditions, monitoring degradation via LC-MS. Assess soil mobility using column leaching experiments with HPLC quantification. For photodegradation studies, expose aqueous solutions to UV light (λ = 254 nm) and analyze degradation products using high-resolution orbitrap MS .
Q. How can researchers design a structure-activity relationship (SAR) study to explore its potential in drug delivery systems?
- Methodology : Synthesize derivatives (e.g., acylated amines or metal complexes) and evaluate their logP values (octanol-water partitioning) for bioavailability. Use surface plasmon resonance (SPR) to assess binding affinity to target biomolecules. For in vitro release studies, employ dialysis membranes under physiological pH and monitor release kinetics via UV-Vis spectroscopy .
Q. What computational approaches are effective in predicting the reactivity of the dioxane ring under acidic/basic conditions?
- Methodology : Perform molecular dynamics (MD) simulations to model ring-opening reactions. Use quantum mechanical calculations (e.g., M06-2X/cc-pVTZ) to determine activation energies for acid-catalyzed hydrolysis. Validate predictions with experimental kinetics (e.g., -NMR monitoring of degradation in DO/HCl) .
Data Management and Reproducibility
Q. How should researchers handle conflicting solubility data reported in literature?
- Methodology : Replicate experiments under controlled conditions (e.g., temperature, solvent grade). Use dynamic light scattering (DLS) to detect aggregates. Publish raw data (e.g., via Chemotion ELN) and metadata (e.g., humidity during testing) to enable cross-lab validation .
Q. What protocols ensure reproducibility in catalytic reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
